
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt is a deuterium-labeled derivative of 7-Hydroxy Coumarin Beta-D-Glucuronide Sodium Salt. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt involves the deuteration of 7-Hydroxy Coumarin Beta-D-Glucuronide Sodium Salt. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms in the molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .
化学反应分析
Types of Reactions
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of coumarin derivatives.
Biology: Employed in research on enzyme kinetics and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
作用机制
The mechanism of action of 7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using techniques like mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism of coumarin derivatives .
相似化合物的比较
Similar Compounds
7-Hydroxy Coumarin Beta-D-Glucuronide Sodium Salt: The non-deuterated version of the compound.
Umbelliferone Glucuronide Sodium Salt: Another glucuronide derivative of coumarin.
7-Ethoxycoumarin Glucuronide Sodium Salt: A related compound used in similar metabolic studies .
Uniqueness
The uniqueness of 7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt lies in its deuterium labeling, which provides enhanced stability and allows for more accurate tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
属性
分子式 |
C15H13NaO9 |
|---|---|
分子量 |
365.28 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1/i1D,2D,3D,4D,5D; |
InChI 键 |
SKHLGBDGEPDEME-VBYKCEJLSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H].[Na+] |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


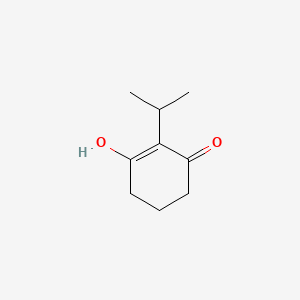
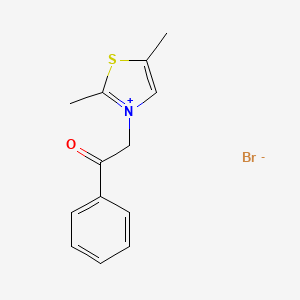


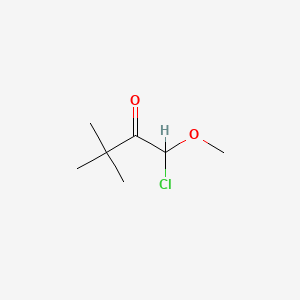
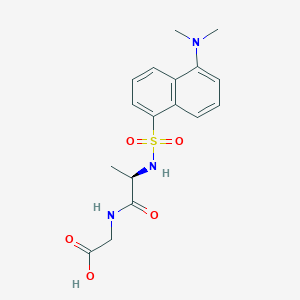
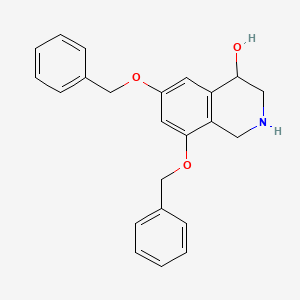
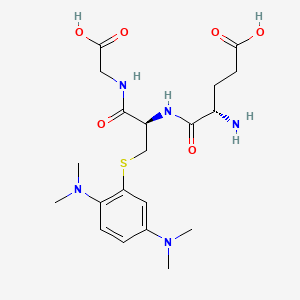
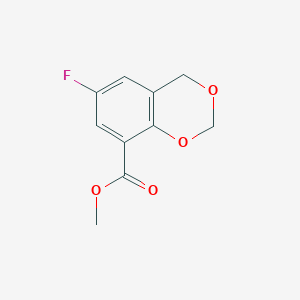
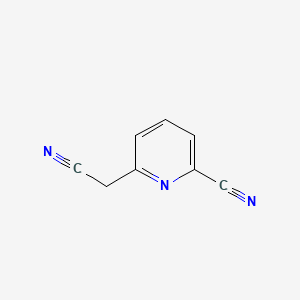
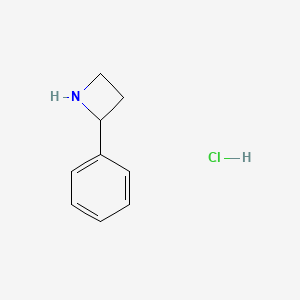
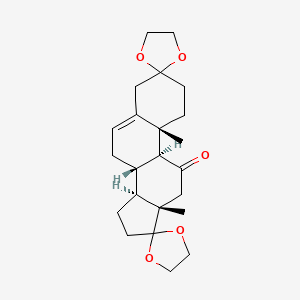
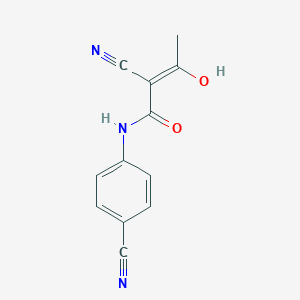
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
